molecular formula C10H9N3O2 B14134191 (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide CAS No. 118652-95-2

(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide

Cat. No.: B14134191
CAS No.: 118652-95-2
M. Wt: 203.20 g/mol
InChI Key: WIXPQXNMOKLVKM-VOTSOKGWSA-N
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Description

(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is an organic compound characterized by the presence of an azide group attached to a propenoyl moiety, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide typically involves the reaction of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the stability of the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially explosive azide group.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide involves the reactivity of the azide group. In biological systems, the azide group can react with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is often used in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride: Similar structure but with a chloride group instead of an azide.

    (2E)-3-(2-methoxyphenyl)prop-2-enoyl amine: Similar structure but with an amine group instead of an azide.

Uniqueness

(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation studies.

Properties

CAS No.

118652-95-2

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoyl azide

InChI

InChI=1S/C10H9N3O2/c1-15-9-5-3-2-4-8(9)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+

InChI Key

WIXPQXNMOKLVKM-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N=[N+]=[N-]

Origin of Product

United States

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